2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group and two methyl groups at positions 6 and 8, along with a carboxylic acid group at position 4.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst. The specific steps are as follows:
Formation of the intermediate: Aniline derivative reacts with a ketone to form an imine intermediate.
Cyclization: The imine undergoes cyclization to form the quinoline ring.
Substitution: Introduction of the 4-chlorophenyl group and methyl groups at the desired positions.
Carboxylation: Introduction of the carboxylic acid group at position 4.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups at specific positions on the quinoline ring.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit DNA synthesis by interacting with topoisomerase enzymes, leading to cell death in cancer cells. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Phenylquinoline-4-carboxylic acid
- 6,8-Dimethylquinoline-4-carboxylic acid
- 4-Chloroquinoline-2-carboxylic acid
Compared to these compounds, 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the methyl groups at positions 6 and 8 can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUWUNWQPWYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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